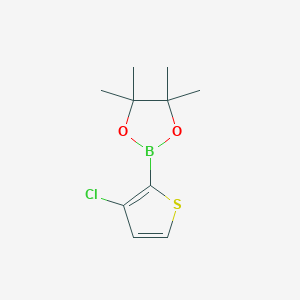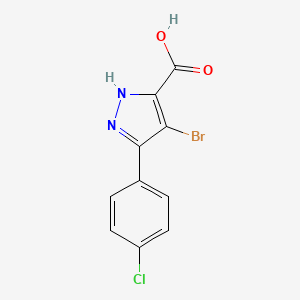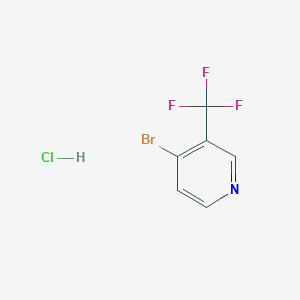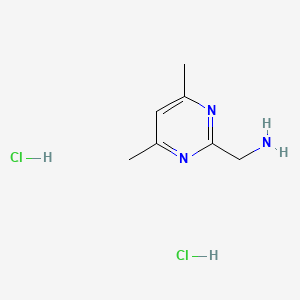
1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene
Descripción general
Descripción
“1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene” is an organic compound with the molecular formula C8H5F5 and a molecular weight of 196.12 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene” consists of a benzene ring with two fluorine atoms and a trifluoroethyl group attached to it .Physical And Chemical Properties Analysis
“1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene” is a liquid . Its exact physical and chemical properties such as boiling point, melting point, and density are not available in the resources I found.Aplicaciones Científicas De Investigación
Regiocontrolled Hydroarylation and Synthesis Applications
Research demonstrates the utility of 1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene derivatives in regiocontrolled hydroarylation processes. For instance, Alkhafaji et al. (2013) explored the reactions between aryl(trifluoromethyl)-substituted alkynes and arenes, yielding 1,1-diaryl-2-trifluoromethylethenes with high regioselectivity and yields. This study highlights the potential of using trifluoromethylated vinyl cations in organic synthesis, offering pathways to synthesize complex molecules with precision (H. M. H. Alkhafaji et al., 2013).
Material Science and Polymer Chemistry
In the domain of materials science, Fitch et al. (2003) developed highly fluorinated monomers for producing soluble, hydrophobic, low dielectric polyethers, demonstrating the importance of fluorinated compounds in enhancing material properties such as thermal stability and dielectric behavior (J. W. Fitch et al., 2003).
Catalysis and Fluorination Techniques
The study by Mejía and Togni (2012) on the rhenium-catalyzed trifluoromethylation of arenes using hypervalent iodine reagents exemplifies the catalytic applications of fluorinated compounds. The methodology offers an efficient approach to introduce trifluoromethyl groups into aromatic and heteroaromatic compounds, broadening the scope of catalytic fluorination in organic synthesis (E. Mejía & A. Togni, 2012).
Advanced Synthesis Methods
Zhao and Hu (2012) explored the palladium-catalyzed 2,2,2-trifluoroethylation of organoboronic acids, presenting a novel approach to synthesize (2,2,2-trifluoroethyl)arenes. This method highlights the evolving strategies in organofluorine chemistry, aiming at the development of molecules with potential applications in medicinal chemistry and beyond (Yanchuan Zhao & Jinbo Hu, 2012).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1,3-difluoro-2-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5/c9-6-2-1-3-7(10)5(6)4-8(11,12)13/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJSWZBVYWRUAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Difluoro-2-(2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B1439429.png)
![4-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1,3-benzothiazol-2-amine](/img/structure/B1439431.png)
![3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439432.png)
![4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1439433.png)
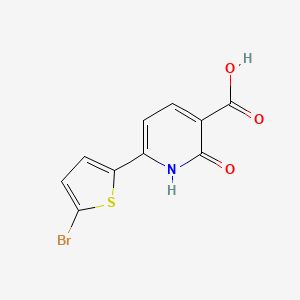
![3-(3-Fluorophenyl)-2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439438.png)

